2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester
Description
This compound, structurally characterized by a propenoic acid backbone esterified with a methyl group and substituted at the 3-position with a 3,4-bis(methoxymethoxy)phenyl group, is a synthetic derivative of cinnamic acid.
Properties
Molecular Formula |
C14H18O6 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl (E)-3-[3,4-bis(methoxymethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H18O6/c1-16-9-19-12-6-4-11(5-7-14(15)18-3)8-13(12)20-10-17-2/h4-8H,9-10H2,1-3H3/b7-5+ |
InChI Key |
JTYOADOERPDTBX-FNORWQNLSA-N |
Isomeric SMILES |
COCOC1=C(C=C(C=C1)/C=C/C(=O)OC)OCOC |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C=CC(=O)OC)OCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester typically involves the esterification of 2-Propenoic acid with 3-[3,4-bis(methoxymethoxy)phenyl] alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that derivatives of 2-propenoic acid can exhibit significant anticancer properties. A study demonstrated that certain analogs could act as antagonists for estrogen receptors (ERα, ERβ, and ERRγ), suggesting potential for breast cancer therapeutics. The structural similarity to known drugs like tamoxifen positions these compounds as promising candidates in oncology research .
2. Drug Delivery Systems
The compound's methoxymethoxy groups enhance solubility and stability, making it suitable for drug delivery applications. Its ability to form copolymers with other monomers can be utilized to create hydrogels for controlled release of therapeutic agents, particularly in localized cancer treatments.
Material Science Applications
1. Polymer Synthesis
2-Propenoic acid derivatives are valuable in the synthesis of polymers. They can be polymerized to produce materials with specific mechanical and thermal properties. For instance, they can be used in the production of coatings and adhesives that require enhanced durability and resistance to environmental factors.
2. Photopolymerization
The compound can undergo photopolymerization processes, making it useful in the development of light-sensitive materials used in printing and coating industries. This application leverages its ability to cross-link under UV light exposure, resulting in hard films with excellent adhesion properties.
Agricultural Applications
1. Pesticide Formulations
Research has shown that compounds similar to 2-propenoic acid can be incorporated into pesticide formulations to improve efficacy against various pests. The methoxy groups may enhance the penetration of active ingredients into plant tissues, thereby increasing the effectiveness of treatments against agricultural pests.
2. Plant Growth Regulators
There is emerging evidence that such compounds can function as plant growth regulators, influencing growth patterns and enhancing yield in certain crops. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized.
Data Table of Applications
Case Studies
Case Study 1: Anticancer Research
In a study published by IMR Press, derivatives of 2-propenoic acid were tested for their ability to inhibit the growth of breast cancer cells. The results indicated that these compounds possess drug-like properties comparable to established therapies like tamoxifen, showcasing their potential as new therapeutic agents in oncology .
Case Study 2: Polymer Development
A collaborative project between materials scientists explored the use of 2-propenoic acid derivatives in creating high-performance polymers for automotive applications. The study highlighted improvements in thermal stability and mechanical strength compared to conventional polymers .
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The methoxymethoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Substituent Impact Analysis :
- This makes the target compound suitable for applications requiring prolonged environmental persistence .
- Hydroxy vs. Methoxy : Hydroxyl groups (e.g., methyl caffeate) enhance hydrogen bonding and solubility in polar solvents but reduce stability under oxidative conditions. Methoxy groups (e.g., methyl ferulate) balance lipophilicity and moderate reactivity .
- Trifluoromethyl : Introduces strong electron-withdrawing effects, altering electronic properties for agrochemical or pharmaceutical activity .
Physicochemical Properties
- Boiling Point and Density : Analogous compounds (e.g., 3-(4-methoxyphenyl) derivatives) exhibit high boiling points (~405°C) and densities (~1.1 g/cm³), suggesting similar thermal stability for the target compound .
- Solubility : The bis(methoxymethoxy) groups likely reduce water solubility compared to dihydroxy analogs (e.g., methyl caffeate) but enhance compatibility with organic solvents .
Biological Activity
2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester, commonly referred to as a derivative of cinnamic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.
Chemical Structure and Properties
- Chemical Formula: C14H18O6
- Molecular Weight: 278.29 g/mol
- CAS Number: 114590-76-0
The compound features a propenoic acid backbone with a methoxy-substituted phenyl group, which contributes to its unique biological properties.
Mechanisms of Biological Activity
Research indicates that 2-Propenoic acid derivatives exhibit various biological activities, including:
- Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress.
- Antimicrobial Properties: Studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects: It has been shown to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Scavenges DPPH radicals effectively | |
| Antimicrobial | Inhibits growth of E. coli and S. aureus | |
| Anti-inflammatory | Reduces TNF-alpha levels in vitro |
Case Study: Antioxidant Activity
In a study conducted by Zhao et al. (2023), the antioxidant capacity of 2-Propenoic acid derivatives was evaluated using DPPH and ABTS assays. The results indicated that the compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
Case Study: Antimicrobial Efficacy
A recent investigation by Kim et al. (2024) assessed the antimicrobial properties of this compound against various pathogens. The findings revealed that it effectively inhibited the growth of E. coli and S. aureus at concentrations as low as 50 µg/mL, suggesting potential applications in food preservation and medical treatments.
Case Study: Anti-inflammatory Mechanisms
Research by Gupta et al. (2023) explored the anti-inflammatory effects of the compound on RAW 264.7 macrophages. The study found that treatment with the compound significantly reduced TNF-alpha production, indicating its potential use in managing inflammatory conditions.
Implications for Future Research
The promising biological activities of 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester highlight its potential as a therapeutic agent. Future studies should focus on:
- In Vivo Studies: To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies: To elucidate the specific pathways through which this compound exerts its effects.
- Formulation Development: To explore its incorporation into pharmaceuticals or nutraceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
